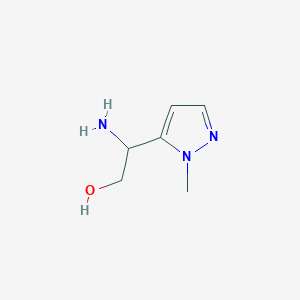
2-amino-2-(1-méthyl-1H-pyrazol-5-yl)éthan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a compound with the IUPAC name 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethanol . It has a molecular weight of 141.17 and is typically stored at 4°C . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.Physical And Chemical Properties Analysis
This compound is in the form of an oil . It has a molecular weight of 141.17 and is typically stored at 4°C .Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les composés portant un noyau pyrazole, tels que le “2-amino-2-(1-méthyl-1H-pyrazol-5-yl)éthan-1-ol”, sont connus pour leurs divers effets pharmacologiques, y compris de puissantes activités antileishmaniennes et antimalariques . Dans une étude, des pyrazoles couplés à l’hydrazine ont été synthétisés et leurs structures ont été vérifiées. Les activités antileishmaniennes in vitro et antimalariques in vivo des dérivés de pyrazole synthétisés ont été évaluées contre l’isolement clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei, respectivement .
Études de Docking Moléculaire
Une étude de simulation moléculaire a été réalisée pour justifier la puissante activité antipromastigote in vitro d’un composé, qui présente un schéma d’ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisée par une énergie libre de liaison plus faible . Cela suggère que le “this compound” pourrait être utilisé dans des études de docking moléculaire pour comprendre son interaction avec des cibles biologiques.
Synthèse de la Céftolozane
Un produit intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse, a été obtenu avec un rendement global de 59,5 % via des étapes d’amination, de réduction, d’estérification, de protection trityle et de condensation à partir de la 1-méthyl-1H-pyrazol-5-amine . Cela suggère que le “this compound” pourrait potentiellement être utilisé dans la synthèse de nouveaux antibiotiques.
Inhibition de la Croissance dans les Cellules PC-3
Dans une autre étude, il a été constaté que le noyau pyrazole favorisait une inhibition de la croissance améliorée dans les cellules PC-3 . Cela suggère que le “this compound” pourrait potentiellement être utilisé dans la recherche sur le cancer pour le développement de nouveaux agents thérapeutiques.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes like nicotinamide phosphoribosyltransferase (nampt) and mycobacterium tuberculosis strain .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway .
Pharmacokinetics
The compound’s solubility in polar solvents suggests it may have good bioavailability .
Result of Action
Similar compounds have shown significant abts and antitumor activity .
Action Environment
The compound’s synthesis involves reactions in boiling ethanol and pyridine, suggesting that it may be stable under a variety of conditions .
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, as well as its ability to enhance synaptic transmission and plasticity. However, it also has some limitations, such as its relatively short duration of action and the potential for desensitization of AMPA receptors with prolonged exposure.
Orientations Futures
There are several potential future directions for the study of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. One area of interest is the development of more potent and selective modulators of AMPA receptors, which may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cognitive-enhancing effects of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and to explore its potential applications in other areas of neuroscience research.
Méthodes De Synthèse
2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is synthesized through a multistep process that involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 2-aminoethanol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities . These effects suggest that 2-amino-2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
This compound is stored at 4 degrees Celsius , suggesting that it may be stable under these conditions.
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit dose-dependent effects.
Propriétés
IUPAC Name |
2-amino-2-(2-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-6(2-3-8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYPOBWZHYYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

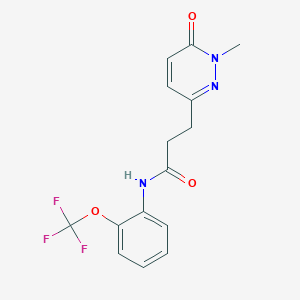
![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)
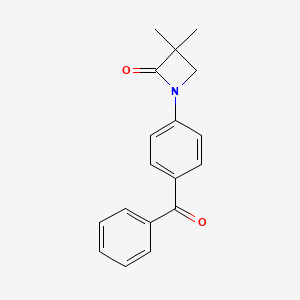
![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

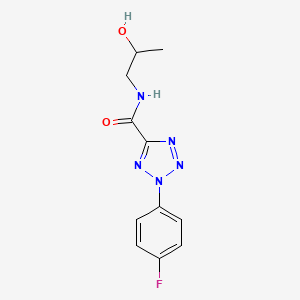
amino}-4-phenylbutanoate](/img/structure/B2434072.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
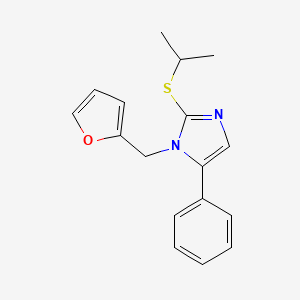
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/no-structure.png)